2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid

nAChR pharmacology ion channel screening CNS drug discovery

2-(Morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid (PubChem CID 666124; CHEMBL1536503) is a synthetic small molecule (MW 318.4 g/mol; XLogP3-AA = 2.4) bearing a 2-morpholinobenzoic acid core with a thiophen-2-ylmethylamino substituent at the 5-position. Its structure places it within the broader pharmacologically investigated class of substituted morpholine derivatives claimed in patent families for CNS and other therapeutic indications.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B5581959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)NCC3=CC=CS3)C(=O)O
InChIInChI=1S/C16H18N2O3S/c19-16(20)14-10-12(17-11-13-2-1-9-22-13)3-4-15(14)18-5-7-21-8-6-18/h1-4,9-10,17H,5-8,11H2,(H,19,20)
InChIKeyZBMHFRJYKNUWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic Acid: Baseline Identity for Selective Procurement


2-(Morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid (PubChem CID 666124; CHEMBL1536503) is a synthetic small molecule (MW 318.4 g/mol; XLogP3-AA = 2.4) bearing a 2-morpholinobenzoic acid core with a thiophen-2-ylmethylamino substituent at the 5-position [1][2]. Its structure places it within the broader pharmacologically investigated class of substituted morpholine derivatives claimed in patent families for CNS and other therapeutic indications [3]. The compound exhibits modest antagonist activity at the human α4β2 nicotinic acetylcholine receptor (nAChR) with an IC50 of 20.6 μM [4], distinguishing it from structurally related analogs that lack activity at this ion channel target.

Why Generic 2-Morpholinobenzoic Acid Analogs Cannot Substitute for 2-(Morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic Acid


The 2-morpholinobenzoic acid scaffold is a well-established pharmacophore for phosphatidylcholine-specific phospholipase C (PC-PLC) inhibition, but biological activity is exquisitely sensitive to the 5-N-substituent identity [1]. The optimal pharmacophore confirmed by structure-activity relationship (SAR) studies requires a 2-morpholino-5-N-benzylamino benzoic acid framework, where even minor changes to the N-substituent substantially alter antiproliferative potency and enzyme inhibition profiles [1]. This compound's thiophen-2-ylmethyl group introduces a heteroaromatic ring capable of distinct electronic and steric interactions compared to phenyl, benzyl, or alkyl-substituted analogs. Consequently, substituting a generic 5-benzylamino or 5-methyl-substituted analog for this compound in experiments targeting nAChR function or exploring SAR at the 5-position would yield non-interchangeable results [2].

Quantitative Differentiation Evidence for 2-(Morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic Acid Procurement


α4β2 Nicotinic Acetylcholine Receptor Antagonism: Target-Specific Activity Absent in Closest Structural Analog

The compound demonstrates quantifiable antagonist activity at the human α4β2 nAChR (IC50 = 20.6 μM), as assessed by inhibition of epibatidine-induced intracellular calcium flux in HEK tsA201 cells [1]. By contrast, the closest structural analog with reported data—5-(benzylamino)-2-(4-morpholinyl)benzoic acid (CAS 765924-64-9), which bears a phenyl instead of thiophene ring—is characterized exclusively in the context of PC-PLC inhibition with no reported nAChR activity [2]. This target engagement divergence is mechanistically significant: the thiophene sulfur atom can participate in unique interactions with the nAChR orthosteric or allosteric binding pocket that the benzyl analog cannot replicate.

nAChR pharmacology ion channel screening CNS drug discovery

Thiophene-Containing 5-N-Substituent: Physicochemical Differentiation from the Phenyl-Benzyl Pharmacophore Standard

The compound possesses a thiophen-2-ylmethylamino substituent at the 5-position, whereas the confirmed optimal pharmacophore for PC-PLC inhibition in the 2-morpholinobenzoic acid class is a 5-N-benzylamino (phenyl-containing) group [1]. This substitution introduces a sulfur heteroatom into the terminal ring, increasing polar surface area and hydrogen-bond acceptor capacity relative to the phenyl-only analog. The compound's computed XLogP3-AA of 2.4 [2] reflects a balanced lipophilicity profile; the benzyl analog 5-(benzylamino)-2-(4-morpholinyl)benzoic acid (which lacks the thiophene sulfur) is anticipated to have a higher logP without the polarizable sulfur atom, potentially altering membrane permeability and off-target binding profiles.

medicinal chemistry SAR physicochemical profiling heterocyclic scaffold design

Patent-Corroborated CNS Chemical Matter: Structural Novelty Within a Clinically-Investigated Morpholine Series

The compound falls within the Markush structure of the granted patent family EP1727809 / US7501414 (H. Lundbeck A/S), which claims substituted morpholine and thiomorpholine derivatives as KCNQ potassium channel openers for CNS indications including epilepsy, anxiety, and pain [1][2]. While the specific compound's KCNQ activity data is not publicly disclosed, its inclusion in a clinically-oriented patent family distinguishes it from the many 2-morpholinobenzoic acid analogs explored exclusively for oncology applications (PC-PLC inhibition). The patent classification codes (A61P25/08 for epilepsy; A61P25/22 for anxiety) indicate the intended therapeutic direction of this chemical series [2].

CNS drug discovery patent-enabled chemistry KCNQ channel modulation

High-Value Application Scenarios for 2-(Morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic Acid in Research Procurement


Nicotinic Acetylcholine Receptor Subtype Profiling Studies

The compound serves as a structurally defined, moderate-affinity α4β2 nAChR antagonist (IC50 = 20.6 μM) suitable for use as a reference ligand in ion channel screening cascades. Its thiophene-containing scaffold offers a chemically distinct starting point for medicinal chemistry optimization of nAChR subtype selectivity, distinct from classical nicotine-derived or quinuclidine-based nAChR ligands [1]. Researchers can deploy this compound in electrophysiology or calcium-flux assays to benchmark novel α4β2 antagonists, leveraging the publicly available BindingDB potency data for assay validation.

2-Morpholinobenzoic Acid SAR Expansion with Heteroaromatic 5-N-Substituents

For laboratories building on the 2-morpholinobenzoic acid PC-PLC inhibitor pharmacophore established by Rees et al. (2025), this compound provides a ready-made thiophene-substituted analog that probes the tolerance of the 5-N-substituent binding pocket for heteroaromatic rings [1][2]. Unlike the standard benzyl-substituted lead compounds, the thiophene ring introduces sulfur-mediated electronic effects and potential metal-coordination capacity that may alter PC-PLC active-site zinc chelation geometry, enabling exploration of binding mode diversity within the scaffold class.

CNS Drug Discovery Starting Point from Lundbeck Patent Series

This compound represents chemical matter from the H. Lundbeck A/S morpholine derivative patent family (EP1727809; US7501414), which targets KCNQ potassium channel modulation for epilepsy and anxiety disorders [1]. For neuroscience-focused drug discovery groups, procurement enables exploration of this proprietary chemotype without navigating complex licensing, providing a tangible entry point into a clinically-validated chemical series that is structurally distinguishable from the more common oncology-associated 2-morpholinobenzoic acid analogs.

Cross-Target Selectivity Profiling of Morpholine-Containing Libraries

Given this compound's documented activity at α4β2 nAChR (IC50 20.6 μM) and screening data against HSD17B4 (inconclusive potency ~31.6 μM) [1][2], it serves as a multi-target probe for evaluating the selectivity landscape of morpholine-containing compound libraries. Its distinct thiophene substituent provides a useful comparator when profiling structurally similar benzylamino analogs to assess the contribution of heteroatom substitution to polypharmacology and off-target liability.

Quote Request

Request a Quote for 2-(morpholin-4-yl)-5-[(thiophen-2-ylmethyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.